4-Fluorophenyl 4-methylbenzene-1-sulfonate
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Overview
Description
4-Fluorophenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a fluorophenyl group and a methylbenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 4-methylbenzene-1-sulfonate typically involves the sulfonylation of 4-fluorophenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include room temperature and the use of an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as phenoxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Reagents like sodium phenoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate can be employed under acidic conditions.
Major Products:
Substitution: The major product is typically a substituted phenyl ether.
Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
4-Fluorophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate and fluorophenyl groups. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity . The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 4-Fluorophenyl methyl sulfone
- 4-Fluoronitrobenzene
- 4-Methylbenzenesulfonyl chloride
Comparison: 4-Fluorophenyl 4-methylbenzene-1-sulfonate is unique due to the combination of its fluorophenyl and sulfonate groups, which confer distinct reactivity and binding properties compared to similar compounds . For instance, 4-Fluoronitrobenzene lacks the sulfonate group, making it less effective in forming strong ionic interactions .
Properties
Molecular Formula |
C13H11FO3S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11FO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3 |
InChI Key |
VDYSEMNBUKSNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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